1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
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Overview
Description
1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an isoindoline moiety attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol typically involves the reduction of 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned, the reduction of 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one.
Reduction: this compound.
Substitution: Depending on the substituent, various derivatives of the original compound.
Scientific Research Applications
1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one: A closely related compound that differs by the oxidation state of the ethan-1-ol group.
1H-Inden-1-ol, 2,3-dihydro-: Another similar compound with a different core structure but similar functional groups.
Uniqueness: 1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-1-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(12)10-9-5-3-2-4-8(9)6-11-10/h2-5,7,10-12H,6H2,1H3 |
InChI Key |
DLLYWUKJZXFACG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=CC=CC=C2CN1)O |
Origin of Product |
United States |
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